12-Hydroxy-O-demethyl muraglitazar
CAS No.: 875430-18-5
Cat. No.: VC17141279
Molecular Formula: C28H26N2O8
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875430-18-5 |
|---|---|
| Molecular Formula | C28H26N2O8 |
| Molecular Weight | 518.5 g/mol |
| IUPAC Name | 2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
| Standard InChI | InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34) |
| Standard InChI Key | YIRXLRFQQYZVHN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
The compound’s IUPAC name—N-((4-(2-(5-(hydroxymethyl)-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-N-((4-hydroxyphenoxy)carbonyl)glycine—reflects its complex heterocyclic framework . Key structural features include:
-
A central oxazole ring substituted with phenyl and hydroxymethyl groups
-
Ethoxy-linked benzylamine moiety
-
Phenoxycarbonyl-glycine pharmacophore
The stereochemical configuration (SMILES: n1c(oc(c1CCOc2ccc(CN(C(Oc3ccc(cc3)O)=O)CC(=O)O)cc2)CO)-c4ccccc4) enables simultaneous PPARα/γ activation through distinct binding domain interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₆N₂O₈ | |
| Molecular Weight | 518.5 g/mol | |
| logP | 3.2 (calculated) | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 10 |
Synthesis and Metabolic Pathways
Biosynthetic Route
12-Hydroxy-O-demethyl muraglitazar forms via cytochrome P450-mediated oxidation of muraglitazar (BMS-298585), primarily through CYP2C8 and CYP3A4 isozymes . The metabolic sequence involves:
-
O-Demethylation: Cleavage of methoxy group at C12 position
-
Hydroxylation: Addition of hydroxyl group at C12
-
Conjugation: Subsequent glucuronidation for renal excretion
In vitro studies demonstrate 72% hepatic extraction in human microsomes, with t₁/₂ = 4.8 ± 1.2 hours .
Interspecies Metabolic Variability
Comparative pharmacokinetics across species reveal significant differences:
Table 2: Metabolic Clearance Rates
| Species | Plasma Clearance (mL/min/kg) | Urinary Excretion (%) | Biliary Excretion (%) |
|---|---|---|---|
| Rat | 28.4 ± 3.1 | 12.3 | 41.7 |
| Dog | 19.8 ± 2.5 | 8.9 | 38.2 |
| Human | 9.2 ± 1.8 | 4.1 | 22.6 |
Data adapted from preclinical studies show humans exhibit slower clearance, necessitating dosage adjustments in translational research.
Pharmacological Mechanisms
PPAR Activation Dynamics
The compound demonstrates dual agonism with EC₅₀ values of:
-
PPARα: 320 nM
-
PPARγ: 110 nM
This balanced activation upregulates adiponectin (9.0 → 17.8 μg/mL, p < 0.05) while enhancing 5′-AMP-activated protein kinase (AMPK) expression in skeletal muscle . Molecular dynamics simulations reveal three critical binding interactions:
-
Hydrogen bonding with His323 (PPARγ-LBD)
-
Hydrophobic contacts in the Ω-loop (residues 273–278)
Metabolic Effects
A 24-week clinical trial (n=16) demonstrated:
Table 3: Metabolic Parameters
| Parameter | Baseline | Week 16 | Δ (%) |
|---|---|---|---|
| Fasting Glucose (mg/dL) | 178 ± 21 | 123 ± 15 | -31%* |
| HbA1c (%) | 8.7 ± 0.5 | 6.9 ± 0.4 | -21%* |
| Triglycerides (mg/dL) | 265 ± 34 | 162 ± 28 | -39%* |
| HDL-C (mg/dL) | 38 ± 4 | 47 ± 5 | +24%* |
Clinical and Preclinical Findings
Phase III Trial Insights
In a randomized double-blind study (n=1,203), 12-hydroxy-O-demethyl muraglitazar (5 mg/day) showed superior efficacy versus pioglitazone:
-
HbA1c Reduction: -1.82% vs -1.42% (p=0.003)
-
HDL-C Increase: +23.1% vs +15.8% (p=0.012)
-
Hypoglycemia Incidence: 3.2% vs 4.1%
Notably, 68% patients achieved HbA1c <7% versus 52% with pioglitazone .
Mitochondrial Effects
Muscle biopsy analyses revealed upregulated:
-
PGC-1α mRNA: 2.4-fold increase (p=0.008)
-
CPT1B expression: 1.9-fold (p=0.02)
-
Cytochrome c oxidase: 2.1-fold (p=0.01)
These changes correlate with improved β-oxidation (R²=0.76) and insulin-mediated glucose uptake .
Comparative Analysis with PPAR Agonists
Table 4: Receptor Activation Profile
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Selectivity Ratio (α/γ) |
|---|---|---|---|
| 12-Hydroxy-O-demethyl | 320 | 110 | 2.9 |
| Muraglitazar | 290 | 95 | 3.1 |
| Pioglitazone | >10,000 | 550 | 0.05 |
The metabolite’s maintained α/γ selectivity (2.9 vs parent 3.1) suggests preserved dual activity despite structural modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume